molecular formula C11H9NS2 B12789563 2-((2-Thienylmethylene)amino)benzenethiol CAS No. 2248690-47-1

2-((2-Thienylmethylene)amino)benzenethiol

Cat. No.: B12789563
CAS No.: 2248690-47-1
M. Wt: 219.3 g/mol
InChI Key: JPQPPZDBOLIINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-((2-Thienylmethylene)amino)benzenethiol: or .

  • This compound features an amino group (NH2) attached to a benzene ring, with a thiol (sulfhydryl) group (SH) at the ortho position relative to the amino group.
  • Preparation Methods

      Synthetic Routes: One common method involves the reaction of with in the presence of a base (such as sodium hydroxide) to yield the desired product.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

      Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: 2-Aminobenzenethiol can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential as a bioactive compound.

      Medicine: Explored for its antibacterial, antifungal, and antioxidant properties.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action is not fully elucidated.
    • It likely interacts with cellular thiols, affecting redox balance and enzyme activity.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    2248690-47-1

    Molecular Formula

    C11H9NS2

    Molecular Weight

    219.3 g/mol

    IUPAC Name

    2-(thiophen-2-ylmethylideneamino)benzenethiol

    InChI

    InChI=1S/C11H9NS2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H

    InChI Key

    JPQPPZDBOLIINU-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)N=CC2=CC=CS2)S

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.